molecular formula C9H22N2O B6167764 2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol CAS No. 159346-86-8

2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol

Cat. No. B6167764
CAS RN: 159346-86-8
M. Wt: 174.3
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

“2-{(4R)-4-aminopentylamino}ethan-1-ol” is a colorless and pure liquid that can be used as a pharmaceutical intermediate . It has a molecular formula of C9H22N2O and a molecular weight of 174.28 .


Physical And Chemical Properties Analysis

“2-{(4R)-4-aminopentylamino}ethan-1-ol” has a boiling point of 93 °C (Press: 0.6 Torr), a density of 0.935, and a refractive index of 1.470-1474 . Its pKa is predicted to be 14.76±0.10 .

Scientific Research Applications

Ethyl carbamate in Foods and Beverages

Ethyl carbamate (EC), also known as urethane, is a compound found in low levels in many fermented foods and beverages. It has been classified as "probably carcinogenic to humans" (Group 2A) by the World Health Organization’s International Agency for Research on Cancer (IARC) in 2007. The presence of ethyl carbamate raises health concerns due to its genotoxic and carcinogenic properties across several species. Its occurrence prompts the need for careful monitoring and control in food and beverage production to minimize health risks. This review highlights the importance of understanding the chemical mechanisms leading to ethyl carbamate formation and exploring preventive methods to reduce its levels in consumables (Weber & Sharypov, 2009).

Applications of TOAC in Peptide Studies

2,2,6,6-Tetramethyl-N-oxyl-4-amino-4-carboxylic acid (TOAC) is an example of a spin label used in scientific research to study peptides. TOAC's rigid cyclic structure, when incorporated into peptides, provides insights into backbone dynamics and secondary structures. It has been applied in various studies including EPR spectroscopy, X-ray crystallography, and NMR, to explore peptide interactions with membranes, proteins, and nucleic acids. The use of TOAC demonstrates the potential for specific amino acid derivatives to significantly contribute to our understanding of peptide behavior and function (Schreier et al., 2012).

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol' involves the reaction of 2-chloroethanol with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine, followed by reduction of the resulting imine intermediate.", "Starting Materials": [ "2-chloroethanol", "N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine", "Sodium borohydride", "Methanol", "Water" ], "Reaction": [ "Step 1: 2-chloroethanol is reacted with N-(2-aminoethyl)-N-(ethyl)propane-1,3-diamine in methanol to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride in water to yield the desired compound, 2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol." ] }

CAS RN

159346-86-8

Product Name

2-{[(4R)-4-aminopentyl](ethyl)amino}ethan-1-ol

Molecular Formula

C9H22N2O

Molecular Weight

174.3

Purity

95

Origin of Product

United States

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